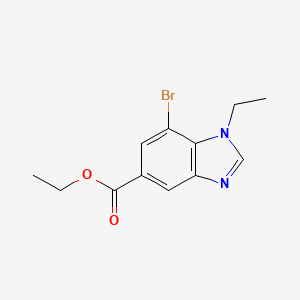Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate
CAS No.: 1437794-87-0
Cat. No.: VC2876088
Molecular Formula: C12H13BrN2O2
Molecular Weight: 297.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1437794-87-0 |
|---|---|
| Molecular Formula | C12H13BrN2O2 |
| Molecular Weight | 297.15 g/mol |
| IUPAC Name | ethyl 7-bromo-1-ethylbenzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H13BrN2O2/c1-3-15-7-14-10-6-8(12(16)17-4-2)5-9(13)11(10)15/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | HGJXJXOFJHGZSY-UHFFFAOYSA-N |
| SMILES | CCN1C=NC2=C1C(=CC(=C2)C(=O)OCC)Br |
| Canonical SMILES | CCN1C=NC2=C1C(=CC(=C2)C(=O)OCC)Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate, also referred to by its IUPAC name ethyl 7-bromo-1-ethylbenzimidazole-5-carboxylate, is a brominated benzimidazole derivative with an ethyl ester functional group . The compound is commercially available through chemical suppliers such as AK Scientific, Inc. under catalog number V3302 . The systematic naming follows the standard conventions for heterocyclic compounds, with numbering reflecting the positions of substituents on the benzodiazole core structure.
Structural Features
The compound consists of a benzodiazole (benzimidazole) core structure with several key structural features:
-
A bromine substituent at the 7-position
-
An ethyl group at the 1-position (the nitrogen position)
-
A carboxylic acid ethyl ester (ethoxycarbonyl) group at the 5-position
This structural arrangement confers specific chemical properties that distinguish it from related benzodiazole derivatives. The presence of both electron-withdrawing (bromine, ester) and electron-donating (ethyl) groups creates an electronic distribution that influences its reactivity and potential applications in synthetic chemistry.
Physical and Chemical Properties
| Property | Value | Source/Inference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | Structural analysis |
| Molecular Weight | ~297 g/mol | Calculated from formula |
| LogP | Not directly available | Expected to be moderately lipophilic due to aromatic structure and ethyl groups |
| Hydrogen Bond Donors | 0 | Structural analysis |
| Hydrogen Bond Acceptors | 4 (2 nitrogen atoms, 2 oxygen atoms) | Structural analysis |
Synthesis and Chemical Reactivity
Reactivity Profile
Based on its structural features, Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate would be expected to exhibit reactivity patterns consistent with:
-
Electrophilic aromatic substitution reactions at the benzimidazole core, with reactivity influenced by the electron-withdrawing effects of the bromine and ester groups
-
Nucleophilic substitution at the bromine position under appropriate conditions
-
Ester hydrolysis to generate the corresponding carboxylic acid
-
Potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromine position
These reactivity patterns make the compound potentially valuable as a building block in organic synthesis, particularly for the preparation of more complex benzimidazole derivatives.
Applications and Research Significance
Comparison with Related Compounds
To better understand the potential significance of Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate, it is useful to compare it with related compounds identified in the search results:
This comparison highlights how small structural variations can potentially lead to significant differences in chemical reactivity, physical properties, and biological activities.
Analytical Methods for Characterization
Spectroscopic and Analytical Techniques
Comprehensive characterization of Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate typically involves multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide crucial information about the structural arrangement of the compound.
-
Mass Spectrometry: Enables confirmation of molecular weight and provides fragmentation patterns useful for structural confirmation.
-
Infrared (IR) Spectroscopy: Provides information about functional groups, particularly the ester carbonyl stretching frequency.
-
X-ray Crystallography: If single crystals can be obtained, this technique provides definitive structural confirmation.
-
Chromatographic Methods: HPLC (High-Performance Liquid Chromatography) and TLC (Thin-Layer Chromatography) for purity assessment.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 268.99202 | 152.8 |
| [M+Na]⁺ | 290.97396 | 156.1 |
| [M+NH₄]⁺ | 286.01856 | 156.5 |
| [M+K]⁺ | 306.94790 | 157.8 |
| [M-H]⁻ | 266.97746 | 151.5 |
| [M+Na-2H]⁻ | 288.95941 | 154.7 |
| [M]⁺ | 267.98419 | 151.6 |
| [M]⁻ | 267.98529 | 151.6 |
For Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate, these values would be adjusted to account for the additional ethyl group at the 1-position.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume